![molecular formula C22H20BrN3O3S2 B2774447 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 362501-36-8](/img/structure/B2774447.png)
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a yellow solid . It is a type of pyrimidine derivative . The CAS Number is 498545-73-6 .
Synthesis Analysis
The synthesis of similar compounds involves the use of Lithium Diisopropylamide (LDA) for metallation at a vacant 3-position . The resulting 3-lithiated thiophenes rearrange to form 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium, which are quenched with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O) . The 1H NMR spectrum in DMSO-d6 shows signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O) .Wissenschaftliche Forschungsanwendungen
- The compound has been investigated as a potential ROCK (Rho-associated protein kinase) inhibitor. ROCKs play crucial roles in cell migration, cytoskeletal dynamics, and tissue remodeling. Inhibition of ROCKs has therapeutic implications for conditions such as cancer metastasis, cardiovascular diseases, and neurological disorders .
- Due to its thieno-pyrimidine scaffold, this compound may possess anti-inflammatory properties. Researchers have explored its effects on inflammatory pathways, including NF-κB and cytokine signaling. Understanding its mechanism of action could lead to novel anti-inflammatory drug development .
- Investigating the compound’s impact on cancer cell lines is essential. Its unique structure suggests potential interactions with cellular targets involved in cancer progression. Researchers have studied its cytotoxicity, apoptosis induction, and effects on cell cycle regulation .
- The thieno-pyrimidine moiety may confer neuroprotective properties. Studies have explored its ability to modulate neuronal survival, synaptic plasticity, and neurotransmitter release. Investigating its impact on neurodegenerative diseases like Alzheimer’s or Parkinson’s could be valuable .
- Researchers have evaluated the compound’s antibacterial potential against various pathogens. Its unique chemical structure may interact with bacterial enzymes or cell membranes. Investigating its efficacy against drug-resistant strains is crucial .
- Beyond its biological applications, the compound’s synthesis and derivatization are of interest. Developing efficient synthetic routes and exploring structure-activity relationships can guide medicinal chemists in designing analogs with improved properties .
Kinase Inhibition and ROCK Inhibitors
Anti-Inflammatory Properties
Anticancer Potential
Neuroprotective Effects
Antibacterial Activity
Synthetic Methodology and Medicinal Chemistry
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-10H,2,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYHCUYVGCSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.